Npdpa

Beschreibung

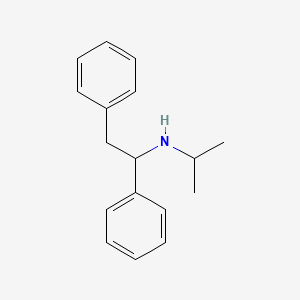

N-Isopropyl-1,2-diphenylethylamine (NPDPA), also known as Isopropylphenidine hydrochloride (CAS 6267-56-7), is a synthetic 1,2-diphenylethylamine derivative. Structurally, it features a diphenylethyl backbone substituted with an isopropyl amine group (C₁₇H₂₁N·HCl, MW 275.8) . NPDPA belongs to a class of compounds with historical significance in opioid research and forensic toxicology. NPDPA is synthesized via tandem C–C and C–N bond-forming reactions, enabling efficient one-pot production alongside other derivatives like NEDPA and MT-45 .

Eigenschaften

CAS-Nummer |

774118-46-6 |

|---|---|

Molekularformel |

C17H21N |

Molekulargewicht |

239.35 g/mol |

IUPAC-Name |

N-(1,2-diphenylethyl)propan-2-amine |

InChI |

InChI=1S/C17H21N/c1-14(2)18-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17-18H,13H2,1-2H3 |

InChI-Schlüssel |

FBRJTEBLJRHAQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Npdpa involves the reaction of 1,2-diphenylethylamine with isopropyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of Npdpa follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Npdpa undergoes several types of chemical reactions, including:

Oxidation: Npdpa can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert Npdpa to its corresponding amine.

Substitution: Npdpa can undergo substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and halogenated Npdpa compounds .

Wissenschaftliche Forschungsanwendungen

Npdpa has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Studied for its potential use as an anesthetic and its effects on the central nervous system.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Wirkmechanismus

Npdpa exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, Npdpa inhibits the action of glutamate, leading to dissociative anesthetic effects. The compound also undergoes metabolic transformations, including N-oxidation and N-dealkylation, which contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below summarizes NPDPA’s key structural and pharmacological analogs:

Key Research Findings

Metabolic Profiles :

- NPDPA and NEDPA share N-dealkylation as a primary metabolic pathway, producing N-dealkylated metabolites (e.g., N-deisopropyl-NPDPA) and hydroxylated derivatives. These metabolites are critical forensic markers for detecting intake .

- MT-45’s piperazine ring undergoes oxidation, leading to toxic intermediates associated with fatal outcomes .

Structural-Activity Relationships :

- The alkyl chain length (ethyl in NEDPA vs. isopropyl in NPDPA) influences metabolic stability. NPDPA’s bulkier isopropyl group may slow hepatic clearance compared to NEDPA .

- Lefetamine , the parent compound, exhibits extensive hydroxylation, producing metabolites with prolonged detection windows in urine .

Camfetamine, though structurally related, diverges pharmacologically as a stimulant, highlighting the role of minor structural modifications in altering drug effects .

Forensic and Clinical Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.